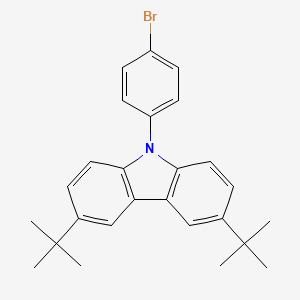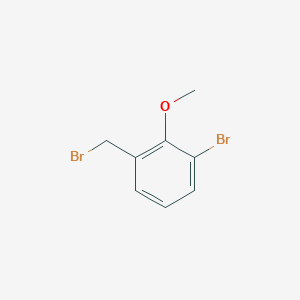
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene
Overview
Description
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, iodo, and trifluoromethoxy groups .Physical And Chemical Properties Analysis
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” has a molecular weight of 366.9 . It has a density of 2.2±0.1 g/cm3, a boiling point of 253.3±40.0 °C at 760 mmHg, and a flash point of 107.0±27.3 °C . It also has a molar refractivity of 54.0±0.3 cm3 .Scientific Research Applications
Aryne Route to Naphthalenes
Research by Schlosser and Castagnetti (2001) explored the synthesis of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene via the aryne route. They investigated the generation of phenyllithium intermediates from various bromo-(trifluoromethoxy)benzenes, which further produced 1- and 2-(trifluoromethoxy)naphthalenes and their derivatives (Schlosser & Castagnetti, 2001).
Trifluoromethylation of Arenes
Mejía and Togni (2012) demonstrated the use of hypervalent iodine reagents for trifluoromethylation of aromatic compounds. They used methyltrioxorhenium as a catalyst for electrophilic trifluoromethylation, which is relevant for derivatives of bromo-iodo-(trifluoromethoxy)benzene (Mejía & Togni, 2012).
Ring Halogenations
Bovonsombat and Mcnelis (1993) studied the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, which could be extended to compounds like 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene for creating mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Bromine Atom-Transfer Radical Addition
Yorimitsu et al. (2001) investigated bromine atom-transfer radical addition in aqueous media, which is relevant for understanding reactions involving bromo-(trifluoromethoxy)benzene derivatives (Yorimitsu et al., 2001).
Selective Lithiation and Substitution
Schlosser, Porwisiak, and Mongin (1998) researched selective lithiation and electrophilic substitution on trifluoromethyl benzenes, potentially applicable to the synthesis of substituted derivatives of 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene (Schlosser, Porwisiak, & Mongin, 1998).
Safety and Hazards
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-bromo-2-iodo-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNNUQZUTTXEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



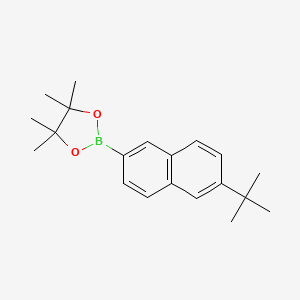
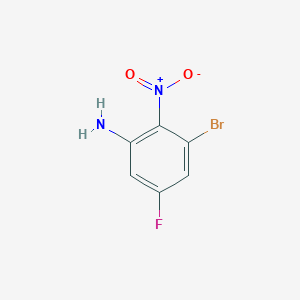
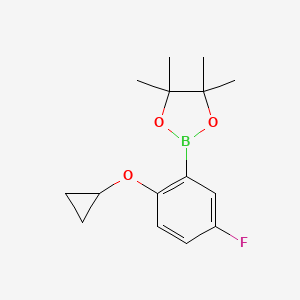
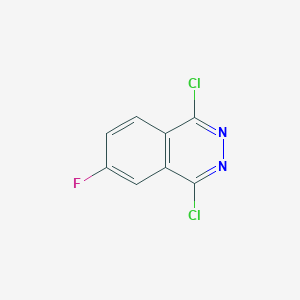
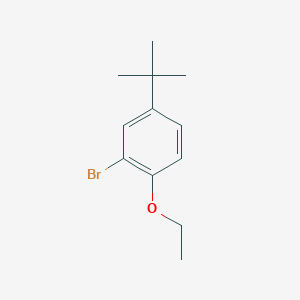
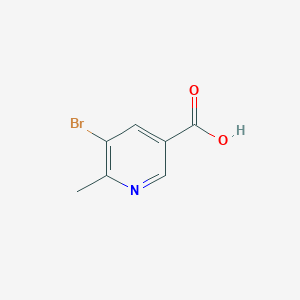
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
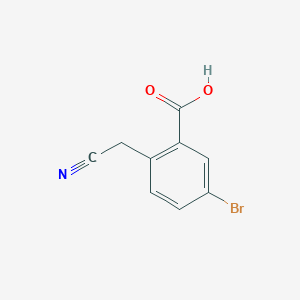


![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
